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This in-depth technical guide provides a comprehensive overview of the core viral vector

technology behind AZD1222 (ChAdOx1 nCoV-19), the COVID-19 vaccine co-invented by the

University of Oxford and its spin-out company, Vaccitech.[1] This document is intended for

researchers, scientists, and drug development professionals, offering detailed insights into the

vaccine's vector design, mechanism of action, manufacturing, and immunogenicity, supported

by quantitative data and experimental protocols.

Core Technology: The ChAdOx1 Vector
AZD1222 is a replication-deficient chimpanzee adenoviral vector, ChAdOx1, which serves as a

vehicle to deliver the genetic material of the SARS-CoV-2 spike (S) glycoprotein to human

cells.[1][2] The use of a chimpanzee adenovirus is a strategic choice to circumvent pre-existing

immunity to common human adenovirus serotypes, which could otherwise neutralize the vector

and reduce vaccine efficacy.[3]

The ChAdOx1 vector is genetically engineered to be incapable of replication in human cells,

ensuring its safety profile.[4] Key genes required for viral replication have been deleted. The

vector contains the full-length genetic sequence of the SARS-CoV-2 spike protein. This genetic

material is driven by a human cytomegalovirus major immediate early promoter to ensure

robust expression of the spike protein in human cells following vaccination.
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Upon intramuscular administration, the ChAdOx1 vector transduces host cells, primarily at the

injection site and in draining lymph nodes. The genetic code for the SARS-CoV-2 spike protein

is then transcribed and translated by the host cell machinery, leading to the production of the

spike protein. This protein is then presented on the surface of the host cells, mimicking a

natural viral infection and triggering a robust immune response.

AZD1222 is designed to induce both humoral and cellular immunity:

Humoral Immunity: The expressed spike protein stimulates B cells to produce neutralizing

antibodies. These antibodies can bind to the spike protein of the actual SARS-CoV-2 virus,

preventing it from entering and infecting human cells. Studies have shown that a single dose

of AZD1222 induces spike and receptor-binding domain (RBD) antibodies, with a substantial

increase in neutralizing antibody titres after a second dose. The antibody response is

predominantly composed of IgG1 and IgG3 subclasses, which is indicative of a Th1-biased

immune response.

Cellular Immunity: The vaccine also activates T cells, a critical component of the adaptive

immune system. Antigen-presenting cells (APCs) process the spike protein and present its

fragments to T helper (CD4+) cells and cytotoxic T (CD8+) cells. CD4+ T cells play a crucial

role in orchestrating the overall immune response, including the activation of B cells. CD8+ T

cells are capable of recognizing and eliminating host cells that are infected with the virus,

thus helping to clear the infection. Clinical trials have demonstrated the induction of a Th1-

biased response characterized by the secretion of interferon-gamma and tumor necrosis

factor-alpha by CD4+ T cells.
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Figure 1: Simplified signaling pathway of the immune response to AZD1222.

Manufacturing Process
The manufacturing of AZD1222 follows a robust and scalable platform process for viral vector

production. The process can be broadly divided into upstream and downstream operations.

Upstream Processing: This stage involves the large-scale culture of a specific human cell

line (HEK293 cells) in bioreactors. These cells are then infected with the ChAdOx1 vector.

The vector enters the cells and uses the cellular machinery to produce large quantities of

new viral vectors containing the spike protein gene.

Downstream Processing: Once a sufficient quantity of the viral vector has been produced,

the cells are harvested and lysed to release the vectors. A series of purification steps,
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including chromatography and filtration, are then employed to separate the viral vectors from

cell debris and other impurities.

Fill-Finish: The purified and concentrated viral vector solution is then formulated with

excipients to ensure its stability and is filled into vials for distribution. The vaccine can be

stored, transported, and handled at normal refrigerated conditions (2-8 degrees Celsius/36-

46 degrees Fahrenheit) for at least six months.
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Figure 2: High-level workflow of the AZD1222 manufacturing process.

Quantitative Data from Clinical Trials
The clinical development program for AZD1222 involved several large-scale trials across the

globe, including COV001 (Phase I/II in the UK), COV002 (Phase II/III in the UK), COV003

(Phase III in Brazil), and a Phase III trial in the US, Chile, and Peru.

Table 1: Vaccine Efficacy Data
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Trial/Analysis Dosing Regimen
No. of Participants
(Vaccine/Control)

Vaccine Efficacy
(95% CI)

Pooled Analysis (UK &

Brazil)
Two Standard Doses 4,440 / 4,455 62.1% (41.0 - 75.7)

Low Dose / Standard

Dose
1,367 / 1,374 90.0% (67.4 - 97.0)

Overall 5,807 / 5,829 70.4% (54.8 - 80.6)

US Phase III Trial Two Standard Doses 21,635 / 10,816

76% (68 - 82) against

symptomatic COVID-

19

100% against severe

or critical disease and

hospitalization

85% (58 - 95) in

adults 65 years and

older

Table 2: Immunogenicity Data - Humoral Response
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Study Timepoint Assay
Geometric Mean
Titer (GMT) /
Response

Phase I/II (Japan) Day 57 (after 2 doses) Neutralizing Antibody

Seroresponse rates:

67.5% (18-55 yrs),

60.3% (56-69 yrs),

50.0% (≥70 yrs)

Day 57 (after 2 doses)
Anti-Spike & Anti-RBD

IgG

Seroresponse in all

participants who

received two doses

Phase III (US, Chile,

Peru)

Day 57 (28 days post

2nd dose)

Neutralizing Antibody

(Ancestral)

GMT = 250.6 (95% CI:

234.9–267.4)

Day 57 (28 days post

2nd dose)
Anti-Spike IgG

GMT = 26,056.2 (95%

CI: 24,676.7–

27,510.9) AU/mL

Table 3: Immunogenicity Data - Cellular Response
Study Timepoint Assay Response

Phase I/II (UK)
Peak at Day 14 (after

1 dose)
ELISpot

T-cell response

induced in all

participants,

maintained for two

months.

Phase 2/3 (COV002)
Day 56 (post 2nd

dose)

Intracellular Cytokine

Staining

Significant increase in

total spike-specific

Th1 and CD8+ T-cell

responses in all age

groups.

Day 56 (post 2nd

dose)

Intracellular Cytokine

Staining

Polyfunctional Th1

and CD8+ T-cells

observed across all

adult age groups.
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Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are summaries of key experimental protocols used in the evaluation of AZD1222.

Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-
Spike IgG
Objective: To quantify the concentration of IgG antibodies specific to the SARS-CoV-2 spike

protein in serum samples.

Methodology:

Coating: 96-well microplates are coated with recombinant SARS-CoV-2 spike protein and

incubated overnight.

Washing: Plates are washed to remove unbound antigen.

Blocking: A blocking buffer is added to prevent non-specific binding of antibodies.

Sample Incubation: Diluted serum samples from vaccinated individuals are added to the

wells and incubated.

Washing: Plates are washed to remove unbound antibodies.

Secondary Antibody Incubation: An enzyme-conjugated anti-human IgG secondary antibody

is added, which binds to the captured spike-specific IgG.

Washing: Plates are washed to remove the unbound secondary antibody.

Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme on

the secondary antibody, resulting in a color change.

Detection: The optical density of each well is measured using a microplate reader. The

concentration of anti-spike IgG in the samples is determined by comparing their optical

densities to a standard curve generated with known concentrations of a monoclonal anti-

spike antibody.
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Microneutralization Assay (MNA)
Objective: To determine the titer of neutralizing antibodies in serum that can prevent viral

infection of cells in vitro.

Methodology:

Serum Dilution: Serum samples are serially diluted in a 96-well plate.

Virus Incubation: A fixed amount of live SARS-CoV-2 is added to each well containing the

diluted serum and incubated to allow antibodies to bind to the virus.

Cell Infection: A suspension of susceptible cells (e.g., Vero E6) is added to each well.

Incubation: The plates are incubated for several days to allow for viral infection and the

development of cytopathic effects (CPE).

CPE Assessment: The wells are visually inspected for the presence of CPE. The neutralizing

antibody titer is defined as the highest serum dilution that inhibits CPE in 50% of the wells

(MNA50).

Ex-vivo Enzyme-Linked Immunospot (ELISpot) Assay for
T-Cell Response
Objective: To quantify the frequency of antigen-specific T cells that secrete cytokines (e.g., IFN-

γ) upon stimulation.

Methodology:

Plate Coating: 96-well ELISpot plates are coated with an anti-cytokine capture antibody (e.g.,

anti-IFN-γ).

Cell Plating: Peripheral blood mononuclear cells (PBMCs) isolated from vaccinated

individuals are added to the wells.

Antigen Stimulation: The cells are stimulated with pools of overlapping peptides spanning the

SARS-CoV-2 spike protein. A negative control (no peptide) and a positive control (mitogen)

are also included.
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Incubation: The plates are incubated to allow activated T cells to secrete cytokines, which

are captured by the antibodies on the plate surface.

Washing: The cells are washed away.

Detection Antibody Incubation: A biotinylated anti-cytokine detection antibody is added,

which binds to the captured cytokine.

Enzyme Conjugate Incubation: An enzyme-conjugated streptavidin is added, which binds to

the biotinylated detection antibody.

Substrate Addition: A substrate is added that is converted by the enzyme into an insoluble

colored spot.

Spot Counting: The plates are washed and dried, and the number of spots in each well is

counted using an automated ELISpot reader. Each spot represents a single cytokine-

secreting T cell.

Intracellular Cytokine Staining (ICS) with Flow
Cytometry
Objective: To identify and quantify the phenotype and function of antigen-specific T cells at a

single-cell level.

Methodology:

Cell Stimulation: PBMCs are stimulated with spike protein peptide pools in the presence of a

protein transport inhibitor (e.g., Brefeldin A), which causes cytokines to accumulate inside

the cell.

Surface Staining: Cells are stained with fluorescently labeled antibodies against cell surface

markers (e.g., CD3, CD4, CD8) to identify different T cell populations.

Fixation and Permeabilization: Cells are fixed to preserve their structure and then

permeabilized to allow antibodies to enter the cell.
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Intracellular Staining: Cells are stained with fluorescently labeled antibodies against

intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).

Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer, which uses

lasers to excite the fluorochromes and detectors to measure the emitted light. This allows for

the simultaneous measurement of multiple parameters on individual cells, enabling the

identification of cytokine-producing CD4+ and CD8+ T cells.
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Figure 3: General experimental workflow for immunogenicity assessment of AZD1222.
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Conclusion
The AZD1222 vaccine, based on the ChAdOx1 viral vector platform, represents a significant

achievement in vaccine development. Its ability to be manufactured at a large scale and its

favorable storage requirements have made it a crucial tool in the global response to the

COVID-19 pandemic. The core technology effectively utilizes a replication-deficient

chimpanzee adenovirus to elicit a robust and dual immune response, targeting both humoral

and cellular arms of the immune system. Extensive clinical trials have provided a wealth of

quantitative data supporting its safety and efficacy in preventing COVID-19. The detailed

experimental protocols outlined in this guide provide a framework for the continued study and

evaluation of this and other viral vector-based vaccines.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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